Apparent Solubility and Dissolution Rate of Orotic Acid–Amino Acid Salts Versus Pure Orotic Acid
In a systematic multicomponent crystal engineering study of orotic acid (OA) with amino acid coformers, all six synthesized amino acid salts—including the β-alanine salt—exhibited significantly enhanced powder dissolution performance relative to unmodified OA. The apparent solubility of the salt series was 1.15–1.32 times higher than that of pure OA, accompanied by a faster intrinsic dissolution rate (IDR) [1]. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirmed the formation of distinct salt phases, while Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) validated the N⁺–H···O⁻ intermolecular interaction motif responsible for modifying the crystal lattice energy and solvation behavior [1]. These improvements were attributed to the exposure of hydrophilic groups on the dominant crystal faces, facilitating water penetration into the lattice [1]. Since OA alone has a reported aqueous solubility of approximately 0.18 g/100 mL at room temperature (approximately 11.5 mM), the 1.15–1.32-fold enhancement translates to an estimated solubility range of approximately 0.21–0.24 g/100 mL for the amino acid salt series under comparable conditions [2].
| Evidence Dimension | Apparent solubility and intrinsic dissolution rate in aqueous media |
|---|---|
| Target Compound Data | Apparent solubility 1.15–1.32 times that of OA; faster IDR (kinetic profile reported in reference publication) |
| Comparator Or Baseline | Pure orotic acid (OA): aqueous solubility ~0.18 g/100 mL at ~18–25 °C; slower IDR |
| Quantified Difference | 1.15× to 1.32× higher apparent solubility for the amino acid salt series, including β-alanine orotic acid salt |
| Conditions | Powder dissolution testing; ambient temperature; multicomponent crystal forms characterized by PXRD, DSC, TGA, FTIR, and XPS |
Why This Matters
Higher aqueous solubility and faster dissolution directly impact in vitro assay compatibility and in vivo bioavailability potential, making the β-alanine orotic acid salt formulation preferable to pure OA in experimental settings requiring aqueous dosing.
- [1] Lin, B., Liu, Y., Wang, M., Wang, Y., Du, S., Gong, J. & Wu, S. (2021). Intermolecular Interactions and Solubility Behavior of Multicomponent Crystal Forms of Orotic Acid: Prediction and Experiments. Crystal Growth & Design, 21(3): 1473–1481. View Source
- [2] Orotic acid solubility data. Encyclopedia of Chemical Technology; Orotic Acid Monohydrate Technical Datasheet, multiple vendors. View Source
